Trimipramine

Sleep EEG REM Sleep Polysomnography

Researchers studying sleep architecture or CYP2D6 pharmacogenomics often face confounding REM suppression with standard TCAs. Trimipramine uniquely enhances REM sleep and exhibits extreme CYP2D6-dependent clearance (7.7-fold PM vs. EM difference), making it the definitive probe compound. • Enhances REM sleep-ideal for polysomnographic depression/insomnia models • 7.7-fold oral clearance difference between CYP2D6 phenotypes • No monoamine reuptake inhibition; receptor profile resembles clozapine

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
CAS No. 739-71-9
Cat. No. B1683260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimipramine
CAS739-71-9
Synonyms10,11 Dihydro-N,N,beta-trimethyl-5H-dibenz(b,f)azepine-5-propanamine
Apo Trimip
Apo-Trimip
ApoTrimip
beta, Trimipramin
Eldoral
Herphonal
Novo Tripramine
Novo-Tripramine
NovoTripramine
Nu Trimipramine
Nu-Trimipramine
NuTrimipramine
Rhotrimine
Stangyl
Surmontil
Surmontil Maleate
Trimeprimine
Trimidura
Trimineurin
Trimineurin Maleate
Trimipramin AZU
Trimipramin beta
Trimipramin neurazpharm
Trimipramin Stada
Trimipramin-neurazpharm
Trimipramine
Trimipramine Maleate
Trimipramine Maleate (1:1)
Trimipramine Maleate (1:1), (+)-Isomer
Trimipramine Maleate (1:1), (+-)-Isomer
Trimipramine Maleate (1:1), (-)-Isomer
Trimipramine Mesylate
Trimipramine Monohydrochloride
Trimipramine, (+-)-Isomer
Trimipramine, (-)-Isomer
Trimipraminneurazpharm
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
InChIInChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
InChIKeyZSCDBOWYZJWBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
2.60e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trimipramine Research & Procurement Guide


Trimipramine maleate (CAS 739-71-9), a dibenzazepine tricyclic antidepressant (TCA), exhibits an atypical pharmacological profile distinct from conventional TCAs. While chemically a classical TCA [1], its antidepressant action cannot be explained by norepinephrine or serotonin reuptake inhibition, nor by beta-adrenoceptor downregulation [2]. Its receptor affinity profile more closely resembles that of the atypical antipsychotic clozapine than that of typical TCAs [3].

Atypical receptor profile resembling clozapine, not conventional TCAs
Enhances REM sleep and sleep efficiency, unlike most antidepressants
CYP2D6-dependent metabolism may shift exposure across model systems

Why Trimipramine Cannot Be Substituted


Trimipramine exhibits a unique constellation of pharmacological and clinical properties that preclude simple substitution with other TCAs. It does not inhibit monoamine reuptake, lacks beta-adrenoceptor downregulation, and paradoxically enhances REM sleep rather than suppressing it [1]. Its metabolism is highly dependent on CYP2D6 genotype [2], and its receptor binding profile differs markedly from both tertiary amine (e.g., amitriptyline, imipramine) and secondary amine TCAs [3]. These fundamental mechanistic divergences directly impact therapeutic selection, research model validity, and clinical outcomes.

Monoamine reuptake mechanism mismatch
Trimipramine lacks norepinephrine and serotonin reuptake inhibition typical of other TCAs; target-engagement interpretation may differ.
Sleep architecture modulation divergence
Enhances REM sleep, unlike imipramine and fluoxetine that suppress it; sleep-related endpoint interpretation may shift.
CYP2D6-dependent pharmacokinetic variability
Clearance is highly genotype-dependent, unlike many TCAs; exposure-response relationships require metabolic phenotype control.

Trimipramine Differentiation Evidence


Sleep Architecture: Trimipramine vs. Imipramine

In a 4-week double-blind trial (n=20 male inpatients with major depression), trimipramine enhanced REM sleep and slow-wave sleep, whereas imipramine suppressed REM sleep and had no effect on slow-wave sleep. Trimipramine increased total sleep time and sleep efficiency; imipramine did not [1].

Sleep Architecture vs. Imipramine
Head-to-head
Trimipramine increased REM sleep and sleep efficiency; imipramine decreased REM and showed no sleep improvement.
Supports sleep architecture endpoint interpretation in depression models with REM confound control.
4-week double-blind, n=20.
Sleep EEG REM Sleep Polysomnography Major Depression Neurobiology

REM Sleep Preservation: Trimipramine vs. Fluoxetine

In a 6-week double-blind trial (n=19 geriatric depressed patients), trimipramine produced higher values for sleep efficiency, total sleep time, stage 2 sleep, and shorter wake time. Under fluoxetine, REM sleep proportion decreased and REM latency lengthened, whereas no change in REM sleep parameters was observed with trimipramine [1].

REM Sleep Preservation vs. Fluoxetine
Head-to-head
Trimipramine preserved REM sleep and increased sleep efficiency; fluoxetine reduced REM proportion and lengthened latency.
Indicates REM-independent antidepressant pathway research utility.
6-week double-blind in geriatric depression, n=19.
Geriatric Psychiatry REM Sleep Polysomnography SSRI Sleep Efficiency

Nocturnal Hormone Secretion: Trimipramine vs. Imipramine

In the same 4-week double-blind trial (n=20), trimipramine decreased nocturnal cortisol secretion, whereas cortisol remained unchanged with imipramine. Trimipramine induced an increase in prolactin secretion compatible with D2 receptor antagonism; imipramine decreased growth hormone secretion [1].

Nocturnal Hormones vs. Imipramine
Head-to-head
Trimipramine decreased cortisol and increased prolactin; imipramine showed no cortisol change and decreased growth hormone.
Supports HPA axis endpoint analysis in stress-related model studies.
Same 4-week trial, n=20.
Neuroendocrinology Cortisol Prolactin HPA Axis D2 Receptor

CYP2D6 Genotype-Dependent Pharmacokinetics

In 42 healthy volunteers receiving a 75 mg single oral dose, trimipramine pharmacokinetics strongly depended on CYP2D6 genotype. Median oral clearance was 276 L/h (range 180-444) in the reference group (extensive metabolizers) but only 36 L/h (range 24-48) in CYP2D6 poor metabolizers (PMs) (P < 0.001) [1]. Desmethyltrimipramine AUC was 40-fold greater in CYP2D6 PMs than in reference group (1.7 vs. 0.04 mg/L×h) [1].

CYP2D6-Dependent Clearance
Class-level
Median oral clearance 276 L/h (EMs) vs. 36 L/h (PMs); 7.7-fold difference. Desmethyltrimipramine AUC 40-fold higher in PMs.
Relevant for pharmacokinetic model design in CYP2D6-variable systems.
75 mg single dose, 42 volunteers.
Pharmacogenomics CYP2D6 Metabolism Drug Clearance Bioavailability

Receptor Binding Profile vs. Conventional TCAs

Trimipramine exhibits high affinity for histamine H1 receptors (Ki = 0.02 µM) with selectivity over H2, H3, and H4 (Kis = 0.04, >100, 43.6 µM). It binds D2 receptors (Ki = 57.5 nM), 5-HT2 receptors (Ki = 19.5 nM), and SERT (Kd = 149 nM) [1]. Unlike other tertiary amine TCAs, trimipramine does not down-regulate beta-adrenoceptors and its profile resembles clozapine more than imipramine or amitriptyline [2].

Receptor Binding Profile
Cross-study
H1 Ki = 0.02 µM, D2 Ki = 57.5 nM, 5-HT2 Ki = 19.5 nM. Profile resembles clozapine, not typical TCAs.
Supports investigation of antidepressant mechanisms independent of monoamine reuptake inhibition.
In vitro radioligand binding.
Radioligand Binding Receptor Affinity 5-HT Receptors Dopamine Receptors Histamine H1

Enantioselective Metabolism Pathways

In 27 patients receiving 300-400 mg/day racemic trimipramine, metabolism exhibited stereoselectivity: preferential N-demethylation of (D)-trimipramine and preferential hydroxylation of (L)-trimipramine. CYP2C19 involvement in demethylation correlated with (D)-trimipramine concentrations (r = 0.69, p = 0.00006) [1].

Enantioselective Metabolism
Class-level
(D)-trimipramine preferentially N-demethylated (CYP2C19, r=0.69, p=0.00006); (L)-trimipramine hydroxylated (CYP2D6, r=0.45, p=0.019).
Relevant for chiral analytical method development and enantiomer-specific studies.
Steady-state, 27 patients.
Chiral Pharmacology Stereoselective Metabolism CYP2D6 CYP2C19 Enantiomers

Trimipramine Research & Application Scenarios


REM Sleep Preservation Model

Trimipramine is uniquely suited for studies requiring antidepressant effects without REM sleep suppression. Unlike imipramine (which suppresses REM) [1] and fluoxetine (which decreases REM proportion) [2], trimipramine enhances REM sleep and increases sleep efficiency [1][2]. This makes it the compound of choice for polysomnographic studies in depression models, primary insomnia trials [3], and research on the relationship between sleep architecture and antidepressant mechanisms.

CYP2D6 Pharmacogenomics Studies

Trimipramine serves as a probe compound for investigating CYP2D6-dependent drug metabolism due to its extreme genotype-dependent pharmacokinetics. With a 7.7-fold difference in oral clearance between extensive and poor metabolizers (276 L/h vs. 36 L/h) [4], and 40-fold greater metabolite exposure in PMs [4], trimipramine is an ideal candidate for pharmacogenomic screening platforms, CYP2D6 phenotyping studies, and in vitro-in vivo extrapolation (IVIVE) modeling.

Atypical Antidepressant Mechanism Research

Trimipramine is a critical comparator compound for studies dissecting antidepressant mechanisms independent of monoamine reuptake inhibition. It lacks beta-adrenoceptor downregulation [5], does not inhibit noradrenaline or serotonin reuptake [6], and its receptor affinity profile resembles clozapine rather than conventional TCAs [7]. Researchers investigating non-monoaminergic antidepressant pathways or comparing antipsychotic-like properties should prioritize trimipramine as a reference standard.

HPA Axis Neuroendocrine Research

Trimipramine uniquely suppresses nocturnal cortisol secretion and stimulates prolactin release, effects not observed with imipramine [1]. This distinct neuroendocrine signature, mediated by hypothalamic D2 and H1 receptor antagonism, positions trimipramine as a valuable tool for investigating hypothalamic-pituitary-adrenocortical (HPA) axis dysregulation in depression and stress-related disorders.

Application
Selection Property
Validation Focus
REM sleep preservation model
Sleep architecture modulation distinct from SSRIs/TCAs
REM sleep and sleep-efficiency endpoint analysis
CYP2D6 pharmacogenomic screening
CYP2D6-dependent clearance variability
Genotype-phenotype correlation and metabolite exposure modeling
Atypical antidepressant mechanism research
Receptor binding profile resembling clozapine
Monoamine-independent pathway interpretation
HPA axis neuroendocrine research
Cortisol suppression and prolactin stimulation
HPA axis endpoint analysis in stress-related models

Technical Documentation Hub

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34 linked technical documents
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